Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride

Description

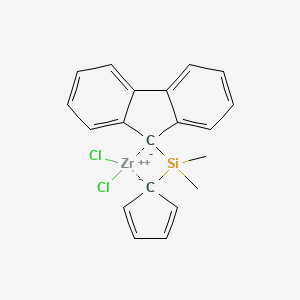

Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is a complex organometallic compound featuring zirconium bonded to a cyclopentadienyl ring, a fluorenyl group, and two chlorine atoms. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Direct Synthesis: The compound can be synthesized by reacting zirconium tetrachloride with cyclopentadiene and fluorene in the presence of a methylsilane reagent under controlled conditions.

Ligand Exchange: Another method involves the ligand exchange reaction where a preformed zirconium complex is treated with dimethylsilyl chloride and fluorene.

Industrial Production Methods: Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and continuous flow systems to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the oxidation state of zirconium.

Substitution: Substitution reactions involve the replacement of chlorine atoms with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Zirconium oxides and oxychlorides.

Reduction Products: Lower oxidation state zirconium complexes.

Substitution Products: Zirconium complexes with different ligands.

Properties

IUPAC Name |

cyclopenta-2,4-dien-1-yl-fluoren-9-id-9-yl-dimethylsilane;dichlorozirconium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q-2;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEGFCCKOSSOIL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([C-]1C=CC=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24.Cl[Zr+2]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2SiZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: It serves as a probe in biological studies to understand metal-ligand interactions in biological systems. Medicine: Research is ongoing to explore its potential use in medical imaging and drug delivery systems. Industry: The compound finds applications in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride exerts its effects involves its ability to coordinate with various substrates and act as a catalyst. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in polymerization or binding interactions in biological systems.

Comparison with Similar Compounds

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar structure but with phenyl groups instead of methyl groups.

Cyclopentadienylzirconium dichloride: A simpler zirconium complex without the fluorenyl group.

Uniqueness: Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is unique due to the presence of the dimethylsilyl group, which imparts different reactivity and stability compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is a metallocene compound notable for its unique structure and catalytic properties. This article explores its biological activity, focusing on its synthesis, catalytic applications, and potential implications in biological systems.

Compound Overview

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 572.71 g/mol. It consists of a zirconium center coordinated with dimethylsilyl, cyclopentadienyl, and fluorenyl ligands. The incorporation of silicon enhances its chemical reactivity and stability compared to other metallocene complexes .

Synthesis

Synthesis Method

this compound can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl lithium and dimethylsilane. This process typically occurs under inert conditions to prevent moisture interference, ensuring the stability of the product . The reaction can be summarized as follows:

Biological Activity

Catalytic Applications

this compound exhibits significant catalytic activity in various polymerization reactions, particularly in the stereoselective polymerization of polar monomers such as rac-lactide . Its unique ligand arrangement allows for enhanced selectivity and efficiency in catalyzing reactions, making it valuable in industrial applications.

Case Studies and Research Findings

- Polymerization Studies : Research indicates that this compound effectively catalyzes the ring-opening polymerization (ROP) of cyclic olefins, demonstrating a high degree of stereoselectivity. In studies, it was shown to produce polymers with controlled molecular weights and narrow polydispersity indices .

- Interaction Studies : Investigations into its interactions with various substrates reveal that changes in reaction conditions (temperature, pressure, substrate types) significantly affect the efficiency and selectivity of catalyzed reactions. Understanding these interactions is crucial for optimizing industrial processes .

- Toxicity and Biocompatibility : While primarily studied for its catalytic properties, initial assessments suggest that metallocene compounds may exhibit low toxicity levels when used in controlled environments. However, further research is needed to fully understand their biocompatibility and potential biological effects .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Catalytic Applications |

|---|---|---|---|

| This compound | C13H12Cl2SiZr | Silicon incorporation enhances reactivity | Stereoselective polymerization |

| Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride | C17H16Cl2SiZr | Contains diphenyl group; used in similar applications | Polymerization of cyclic olefins |

| Cyclopentadienyl(phenyl)(methyl)zirconium dichloride | C13H13ClZr | Simpler structure; lower catalytic activity | General polymerization processes |

Preparation Methods

Ligand Preparation

The dimethylsilyl-bridged ligand is synthesized via deprotonation of cyclopentadiene and 9-fluorene using n-butyllithium (n-BuLi) in diethyl ether. Subsequent reaction with dimethylsilyl dichloride (Me₂SiCl₂) yields the bridged ligand precursor.

Reaction Conditions

Zirconium Coordination

The ligand reacts with zirconium tetrachloride (ZrCl₄) in a 1:1 molar ratio. The reaction proceeds under argon, with rigorous exclusion of moisture to prevent hydrolysis.

Critical Steps

-

Ligand Activation: The lithium salt of the ligand is generated by treating the bridged ligand with n-BuLi.

-

ZrCl₄ Addition: ZrCl₄ is added as a solid or dissolved in THF, followed by stirring for 1–2 hours.

-

Workup: The crude product is washed with pentane to remove unreacted ZrCl₄ and LiCl byproducts.

Purification and Characterization

Recrystallization

The product is purified by dissolving in dichloromethane (CH₂Cl₂) and layering with hexane at −30°C, yielding orange crystals.

Yield Optimization

Analytical Validation

Comparative Analysis of Methods

Alternative Ligand Precursors

While Patsidis’ method uses n-BuLi, alternative routes employ Grignard reagents (e.g., fluorenylmagnesium bromide). However, these often result in lower yields (<70%) due to incomplete ligand transfer.

Solvent Effects

-

THF vs. Diethyl Ether: THF increases reaction rate but may co-crystallize with the product, complicating purification.

-

Hexane Washing: Efficiently removes LiCl without dissolving the product.

Industrial-Scale Adaptations

Patent US5869417A outlines a scalable process using continuous stirred-tank reactors (CSTRs) under nitrogen. Key modifications include:

-

Catalyst Precursors: Pre-formed ligand-ZrCl₄ adducts reduce reaction time.

-

Sublimation Purification: Vacuum sublimation at 150°C yields 99% pure product.

Challenges and Mitigations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reacting zirconium tetrachloride with a pre-organized dimethylsilyl-bridged cyclopentadienyl-fluorenyl ligand under inert conditions. Key steps include ligand deprotonation using strong bases (e.g., n-BuLi) and subsequent transmetallation. Purity is validated via / NMR to confirm ligand coordination and elemental analysis to verify stoichiometry. X-ray crystallography is critical for structural confirmation, as seen in analogous zirconocene dichlorides .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this complex?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify ligand coordination shifts and symmetry. NMR confirms silyl bridge integrity.

- X-ray Diffraction : Resolves bond lengths (e.g., Zr-Cl, Zr-Cp) and ligand geometry.

- Elemental Analysis : Validates Zr:Cl:Si ratios.

- Mass Spectrometry (ESI/TOF) : Confirms molecular ion peaks, though challenges arise due to chloride lability. Reference standards from NIST databases ensure accurate interpretation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylsilyl-bridged ligand system influence catalytic activity in olefin polymerization?

- Methodological Answer :

- Steric Analysis : Use Tolman’s cone angle or computational tools (e.g., DFT) to quantify ligand crowding. Compare polymerization rates with analogs (e.g., unbridged Cp₂ZrCl₂) to isolate steric contributions .

- Electronic Effects : Employ cyclic voltammetry to measure redox potentials, correlating with catalytic turnover. XPS can probe Zr oxidation states under reaction conditions.

- Theoretical Framework : Link results to ligand field theory and molecular orbital diagrams to explain variations in activity .

Q. What experimental strategies address contradictions in reported catalytic efficiencies of analogous zirconocene dichlorides?

- Methodological Answer :

- Controlled Replication : Standardize co-catalyst ratios (e.g., MAO concentration) and polymerization conditions (temperature, solvent).

- In Situ Spectroscopy : Monitor catalyst activation via IR or Raman to identify transient species affecting efficiency.

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to isolate variables like ligand substituents or solvent polarity .

Q. How can hybrid computational-experimental approaches predict reactivity trends for this complex in non-polymerization reactions (e.g., C-H activation)?

- Methodological Answer :

- DFT Modeling : Calculate reaction pathways (e.g., transition states for σ-bond metathesis) and compare with kinetic isotope effect (KIE) experiments.

- Mechanistic Probes : Use deuterated substrates to validate computational predictions.

- Cross-Comparative Studies : Benchmark against hafnium or titanium analogs to assess metal-center effects .

Methodological Design & Theoretical Frameworks

Q. What theoretical frameworks guide the design of modified ligand architectures for enhancing thermal stability in this complex?

- Methodological Answer :

- Ligand Steric Maps : Use software (e.g., SambVca) to calculate % buried volume (%Vbur) and predict thermal resilience.

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with ligand bulkiness.

- Conceptual Basis : Apply principles of coordinative unsaturation and ligand dissociation energetics .

Q. How should researchers design kinetic studies to differentiate between chain-transfer and termination mechanisms in ethylene polymerization catalyzed by this complex?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.